molecular formula C10H20N2O2 B162056 1,2-Dimorpholinoethane CAS No. 1723-94-0

1,2-Dimorpholinoethane

Cat. No. B162056
CAS RN: 1723-94-0
M. Wt: 200.28 g/mol
InChI Key: QRQKCMFVJWNKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimorpholinoethane is an organic chemical and specifically a nitrogen-oxygen heterocyclic compound . At room temperature, it is a solid with a melting point of 75 °C . It has two tertiary amines in the same molecule, making it ideal for use as a polyurethane catalyst . It has the CAS Registry Number 1723-94-0 and is TSCA and REACH registered and on EINECS with the number 217-026-5 .


Synthesis Analysis

The ligand 1,2-dimorpholinoethane (DME) has been used to prepare Zn(II) and Ni(II) complexes of the general formulation MLX 2 (L = DME, X = Cl or NO 3) . Zinc(II) complex exhibits spectral properties indicative of a distorted tetrahedral geometry, with DME coordinating through two nitrogen atoms and two chlorides completing the tetrahedron .


Molecular Structure Analysis

The molecular formula of 1,2-Dimorpholinoethane is C10H20N2O2 . It has an average mass of 200.278 Da and a Monoisotopic mass of 200.152481 Da .


Chemical Reactions Analysis

As the molecule has two tertiary nitrogen atoms, the substance finds use as a catalyst for polyurethane including PU foams . 1,2-Dimorpholinoethane has been used to make transition metal complexes . As there are two nitrogen atoms in the molecule, it acts as a bidentate ligand in these complexes .


Physical And Chemical Properties Analysis

1,2-Dimorpholinoethane has a density of 1.0±0.1 g/cm 3, a boiling point of 276.2±30.0 °C at 760 mmHg, and a flash point of 79.6±21.8 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its polar surface area is 25 Å 2, and it has a molar volume of 190.7±3.0 cm 3 .

Scientific Research Applications

  • Crystal Structure and Chemical Analysis

    • 1,2-Dimorpholinoethane (DME) has been a subject of structural and chemical analysis, particularly in the synthesis of gem-aminals. It played a pivotal role in the formation of compounds like 1,2-dimorpholinoethane (1) and 1-morpholino-3-morpholinium bromide propane (2). Notably, DME displayed a centro-symmetric structure with interesting crystallographic properties, highlighting its potential in the field of material science and engineering (Al-Majid et al., 2020).
  • Coordination Chemistry and Antibacterial Properties

    • DME was used to synthesize metal complexes, particularly with Zinc(II) and Nickel(II), showing distinct geometric configurations. These complexes have been studied for their antibacterial properties, indicating DME's utility in creating bioactive compounds with potential medicinal applications (Goudarziafshar et al., 2014).
  • Material Synthesis and Analysis

    • DME has been involved in the synthesis and analysis of various materials, such as calcium tetramethylheptanedionate adducts. It served as an N-donor ligand, leading to the formation of compounds with intricate molecular structures, showcasing its importance in the synthesis of complex materials (Daniele et al., 2001).

properties

IUPAC Name

4-(2-morpholin-4-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQKCMFVJWNKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061914
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10500
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,2-Dimorpholinoethane

CAS RN

1723-94-0
Record name 1,2-Dimorpholinoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1723-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimorpholinoethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(ethane-1,2-diyl)bismorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Dimorpholinoethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7MP8BZX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimorpholinoethane
Reactant of Route 2
Reactant of Route 2
1,2-Dimorpholinoethane
Reactant of Route 3
Reactant of Route 3
1,2-Dimorpholinoethane
Reactant of Route 4
Reactant of Route 4
1,2-Dimorpholinoethane
Reactant of Route 5
1,2-Dimorpholinoethane
Reactant of Route 6
Reactant of Route 6
1,2-Dimorpholinoethane

Citations

For This Compound
58
Citations
M Sakhawat Hussain, J Ahmed - Journal of crystallographic and …, 1992 - Springer
The ligands 1,2-dimorpholinoethane (DME) and 1,3-dimorpholinopropane (DMP) have been used to prepare Cu(II), Ni(II), Co(II), Hg(II), Zn(II), and Cd(II) complexes having the general …
Number of citations: 2 link.springer.com
AL Lott - Inorganic Chemistry, 1974 - ACS Publications
The ligands 1, 2-dimorpholinoethane (EDM) and 1, 2-dipiperidinoethane (EDP) have been shown to react with Co (II), Ni (II), Cu (II), and Zn (II) nitrites and nitrates to give complexes …
Number of citations: 11 pubs.acs.org
YP Yu, YY Lin, BX Liu - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) 1,2-Dimorpholinoethane-1,2-dithione Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 3 scripts.iucr.org
AV Ivanov, IA Lutsenko, AS Zaeva… - Russian Journal of …, 2007 - Springer
A supramolecular compound of the general formula [Zn{NH(CH 2 ) 4 O} {S 2 CN(C 2 H 5 ) 2 } 2 ] 4 · NH(CH 2 ) 4 O · C 2 H 4 {N(CH 2 ) 4 O} 2 (I) was obtained and examined by X-ray …
Number of citations: 4 link.springer.com
H Goudarziafshar, M Rezaeivala, F Khosravi… - Journal of the Iranian …, 2015 - Springer
The ligand 1,2-dimorpholinoethane (DME) was used to prepare Zn(II) and Ni(II) complexes of the general formulation MLX 2 (L = DME, X = Cl or NO 3 ). Zinc(II) complex exhibits …
Number of citations: 7 link.springer.com
AM Al-Majid, M Haukka, SM Soliman, AS Alamary… - Symmetry, 2020 - mdpi.com
The gem-aminals of 1,2-dimorpholinoethane (1) and 1-morpholino-3-morpholinium bromide propane (2) were synthesized by reaction of two molar ratio of morpholine with the …
Number of citations: 3 www.mdpi.com
AW T ALI, HA RASHID - Journal of The Chemical Society of Pakistan, 2011 - jcsp.org.pk
Thermal dissociation of some nitrogen ligated complexes of 2-quanidinobenzimidazole (GMB).-1, 2-dimorpholinoethane (DME) and 1, 3dimorpholinopropane (DMP)~~ ith Ni (11), Cu (II…
Number of citations: 2 jcsp.org.pk
EH Cox, SM Raymond Jr - Journal of the American Chemical …, 1941 - ACS Publications
4-Morpholineethanol was dehydrated by pass-ing the vapors through a tube containing activated aluminum oxide at 270-280. In addition to water, the products isolated were acetylene, …
Number of citations: 7 pubs.acs.org
L Dkhar, M Sawkmie, AL Ka-Ot, SR Joshi… - Journal of …, 2020 - Elsevier
A series of cationic complexes [(Cp/Ind)Ru(к 2 (SS) -L)(PPh 3 )]PF 6 (1–6) are obtained by the reaction of [CpRu(PPh 3 ) 2 Cl] or [(Ind)Ru(PPh 3 ) 2 Cl] (Cp = η 5 -C 5 H 5 , Ind = η 5 -C 9 …
Number of citations: 4 www.sciencedirect.com
T Ali, A Wadud, MS HUSSAIN - J. Chem. Soc. Pak, 1982 - jcsp.org.pk
The thermal behaviour of some nitrogen-ligated complexes of 2-Guanidinobenzimidazole (GBM), 1, 2 dimorpholinoethane (DME), 1, 3 dimorpholinopropane (DMP) with Co (II) have …
Number of citations: 2 jcsp.org.pk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.